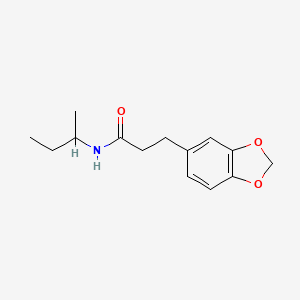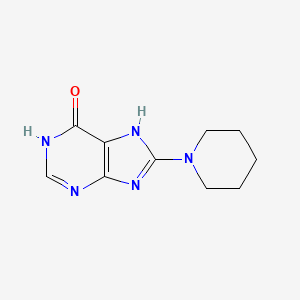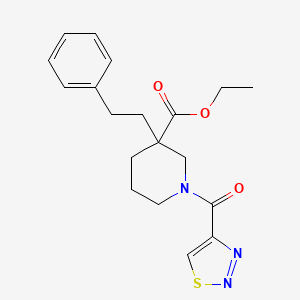![molecular formula C24H23BrClN9O B6000753 4-N-(2-bromo-5-chloro-4-methylphenyl)-6-morpholin-4-yl-2-N-[(Z)-(5-phenyl-1H-pyrazol-4-yl)methylideneamino]-1,3,5-triazine-2,4-diamine](/img/structure/B6000753.png)
4-N-(2-bromo-5-chloro-4-methylphenyl)-6-morpholin-4-yl-2-N-[(Z)-(5-phenyl-1H-pyrazol-4-yl)methylideneamino]-1,3,5-triazine-2,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-N-(2-bromo-5-chloro-4-methylphenyl)-6-morpholin-4-yl-2-N-[(Z)-(5-phenyl-1H-pyrazol-4-yl)methylideneamino]-1,3,5-triazine-2,4-diamine is a complex organic compound with potential applications in various scientific fields. This compound features a triazine core, which is known for its stability and versatility in chemical reactions. The presence of multiple functional groups, including bromine, chlorine, and morpholine, makes it a valuable candidate for research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-N-(2-bromo-5-chloro-4-methylphenyl)-6-morpholin-4-yl-2-N-[(Z)-(5-phenyl-1H-pyrazol-4-yl)methylideneamino]-1,3,5-triazine-2,4-diamine typically involves multi-step reactions. One common approach is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of palladium catalysts and boron reagents under mild conditions . The reaction conditions often include a base, such as potassium carbonate, and a solvent like toluene or ethanol.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, can further improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
4-N-(2-bromo-5-chloro-4-methylphenyl)-6-morpholin-4-yl-2-N-[(Z)-(5-phenyl-1H-pyrazol-4-yl)methylideneamino]-1,3,5-triazine-2,4-diamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogen substitution reactions can occur with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Amines, thiols, and other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehalogenated compounds.
Aplicaciones Científicas De Investigación
4-N-(2-bromo-5-chloro-4-methylphenyl)-6-morpholin-4-yl-2-N-[(Z)-(5-phenyl-1H-pyrazol-4-yl)methylideneamino]-1,3,5-triazine-2,4-diamine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 4-N-(2-bromo-5-chloro-4-methylphenyl)-6-morpholin-4-yl-2-N-[(Z)-(5-phenyl-1H-pyrazol-4-yl)methylideneamino]-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 2-bromo-4-chloro-5-methylphenyl N-(4-chloro-2-methylphenyl)carbamate
- 4-bromo-2-chloro-5-methylphenyl N-(2,4-xylyl)carbamate
Uniqueness
4-N-(2-bromo-5-chloro-4-methylphenyl)-6-morpholin-4-yl-2-N-[(Z)-(5-phenyl-1H-pyrazol-4-yl)methylideneamino]-1,3,5-triazine-2,4-diamine stands out due to its unique combination of functional groups and structural features. The presence of the triazine core, along with the bromine, chlorine, and morpholine groups, provides a distinct chemical profile that can be leveraged for various applications.
Propiedades
IUPAC Name |
4-N-(2-bromo-5-chloro-4-methylphenyl)-6-morpholin-4-yl-2-N-[(Z)-(5-phenyl-1H-pyrazol-4-yl)methylideneamino]-1,3,5-triazine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23BrClN9O/c1-15-11-18(25)20(12-19(15)26)29-22-30-23(32-24(31-22)35-7-9-36-10-8-35)34-28-14-17-13-27-33-21(17)16-5-3-2-4-6-16/h2-6,11-14H,7-10H2,1H3,(H,27,33)(H2,29,30,31,32,34)/b28-14- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDDOWSMSMUWIRG-MUXKCCDJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)NC2=NC(=NC(=N2)N3CCOCC3)NN=CC4=C(NN=C4)C5=CC=CC=C5)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1Cl)NC2=NC(=NC(=N2)N3CCOCC3)N/N=C\C4=C(NN=C4)C5=CC=CC=C5)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23BrClN9O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
568.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![ethyl 2-({[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B6000670.png)
![5-Phenyl-2-{[(2,2,6,6-tetramethylpiperidin-4-yl)amino]methylidene}cyclohexane-1,3-dione](/img/structure/B6000673.png)
![2-(3-{[1-(3-chlorophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-1H-indol-1-yl)-N-phenylacetamide](/img/structure/B6000676.png)
![7-(2-fluoro-5-methoxybenzyl)-2-(3-methyl-2-furoyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6000687.png)
![2-(1-isobutyl-2,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl)-N-[2-(2-pyrazinyl)ethyl]acetamide](/img/structure/B6000689.png)
![4-[1-(2,3,4-trimethoxybenzoyl)-3-piperidinyl]morpholine](/img/structure/B6000693.png)


![2-[1-[[1-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]piperidin-3-yl]methyl]triazol-4-yl]propan-2-ol](/img/structure/B6000720.png)
![7-[(1-methylpiperidin-3-yl)carbonyl]-2-pyridin-3-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6000728.png)
![2-[1-Propan-2-yl-4-(1,3-thiazol-2-ylmethyl)piperazin-2-yl]ethanol](/img/structure/B6000734.png)
![2-[4-(1H-benzimidazol-2-ylmethyl)-1-isopropyl-2-piperazinyl]ethanol](/img/structure/B6000741.png)
![2-[(4-oxo-4,5,6,8-tetrahydropyrido[3,4-d]pyrimidin-7(3H)-yl)carbonyl]benzonitrile](/img/structure/B6000743.png)

